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molecular formula C10H14O3 B2369754 Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate CAS No. 78478-61-2

Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate

Cat. No. B2369754
M. Wt: 182.219
InChI Key: DOPKSKFPVYAYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741934B2

Procedure details

5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester (Preparation 73, 390 g, 2.14 mol, 1.0 eq) was taken up in a mixture of THF:MeOH:water (2:2:1, 2.0 L). A solution of lithiumhydroxide monohydrate (198 g, 4.71 mol, 2.2 eq) in water (1.0 L) was added dropwise while a dark green solution emerged. The temperature was kept below 30° C. by cooling with a waterbath. The reaction mixture was washed with DCM (2×500 mL). The combined organic layers were extracted with water (300 mL). The combined aqueous layers were brought to pH ˜1 with concentrated HCl solution and subsequently extracted with DCM (4×300 mL). The combined organic layers were dried over sodium sulfate and the solvent was removed under reduced pressure and stripped with toluene (2×). This furnished title compound as a brownish solid (314 g, 1.87 mol, 87%).
Quantity
390 g
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
2 L
Type
solvent
Reaction Step One
Name
lithiumhydroxide monohydrate
Quantity
198 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH2:10][CH:9]2[CH2:11][CH2:12][CH:6]1[CH2:7][C:8]2=[O:13])=[O:4].O.[OH-].[Li+]>C1COCC1.CO.O.O>[O:13]=[C:8]1[CH2:7][CH:6]2[CH2:12][CH2:11][CH:9]1[CH2:10][CH:5]2[C:3]([OH:4])=[O:2] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
390 g
Type
reactant
Smiles
COC(=O)C1C2CC(C(C1)CC2)=O
Name
THF MeOH water
Quantity
2 L
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
lithiumhydroxide monohydrate
Quantity
198 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling with a waterbath
WASH
Type
WASH
Details
The reaction mixture was washed with DCM (2×500 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers were extracted with water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with DCM (4×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1C2CC(C(C1)CC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.87 mol
AMOUNT: MASS 314 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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